
2-Oxazolidinone, 3-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-heptyl-: is a derivative of oxazolidinone, a class of synthetic antimicrobial agents. Oxazolidinones are known for their potent activity against a wide range of multidrug-resistant Gram-positive pathogens . The 3-heptyl substitution on the oxazolidinone ring introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method can yield 2-oxazolidinones in high yields (up to 92%) under conditions such as 100°C within 12 hours . Another method involves the ring-opening of aziridines by carbon dioxide or the one-pot reaction of primary amines with epoxides and carbon dioxide .
Industrial Production Methods: Industrial production of 2-oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of microwave irradiation in a chemical paste medium has been reported to facilitate the synthesis of oxazolidinone derivatives . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a practical approach for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxazolidinone, 3-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: N-arylation and other substitution reactions are common, where aryl groups are introduced to the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) or other reducing agents.
Substitution: Aryl bromides, phosphine ligands, and bases are commonly used in palladium-catalyzed N-arylation reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-heptyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-oxazolidinone, 3-heptyl- involves the inhibition of bacterial protein synthesis. This compound binds to the ribosomal 50S subunit of bacteria, preventing the formation of a functional 70S initiation complex . This inhibition blocks the translation process, effectively stopping bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced activity and a better safety profile.
Uniqueness: 2-Oxazolidinone, 3-heptyl- stands out due to its unique 3-heptyl substitution, which can impart different chemical and biological properties compared to other oxazolidinones. This substitution can influence the compound’s pharmacokinetics, bioavailability, and overall efficacy .
Eigenschaften
CAS-Nummer |
60420-23-7 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3-heptyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-11-8-9-13-10(11)12/h2-9H2,1H3 |
InChI-Schlüssel |
RLBSEJGBKDDWNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


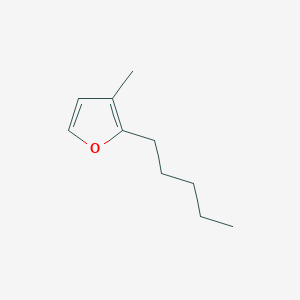
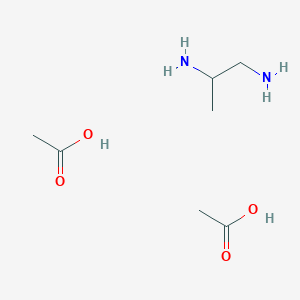

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
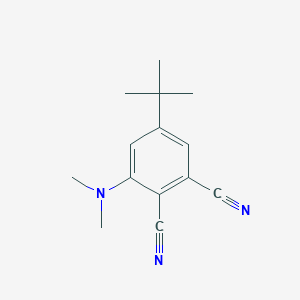
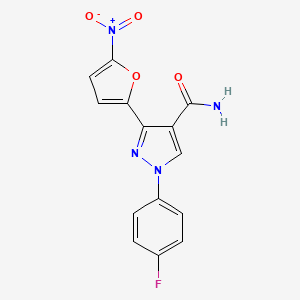
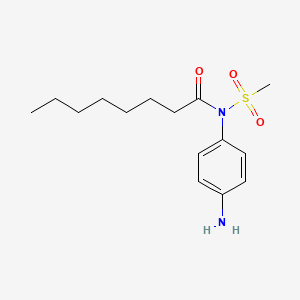




![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
